(2r)-4-(Pyrrolidin-1-yl)butan-2-amine
Description
Contextualization within Chiral Amine Chemistry and Heterocyclic Compounds
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The stereochemistry of these amines is often crucial for their biological function, as different enantiomers can exhibit vastly different pharmacological effects. The (2R) configuration of (2R)-4-(pyrrolidin-1-yl)butan-2-amine signifies a specific three-dimensional arrangement of atoms around the chiral center, which is a critical feature for its application in asymmetric synthesis.
Furthermore, the molecule is a heterocyclic compound, specifically containing a pyrrolidine (B122466) ring. The pyrrolidine scaffold is a prevalent structural motif in numerous natural products and synthetic drugs. nih.gov This five-membered nitrogen-containing heterocycle provides a rigid and defined conformational framework, which is advantageous in the design of molecules that can selectively interact with biological targets. The combination of a chiral amine and a pyrrolidine ring within the same molecule makes this compound a versatile and sought-after intermediate in chemical research.
Historical Perspectives on Synthetic Challenges and Early Research Directions
The synthesis of enantiomerically pure chiral amines has historically presented significant challenges to organic chemists. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. The development of asymmetric synthesis, which aims to produce a single enantiomer directly, has been a major focus of research.
While specific historical details on the synthesis of this compound are not extensively documented in readily available literature, the challenges associated with its synthesis would have mirrored the broader difficulties in controlling stereochemistry. Early research in this area likely focused on developing methods for the stereoselective introduction of the amine group or on efficient resolution techniques for the corresponding racemic mixture, 4-(pyrrolidin-1-yl)butan-2-amine.
Current Academic Research Trajectories and Intellectual Merit of this compound Studies
Current academic research involving chiral pyrrolidine derivatives is vibrant and multifaceted. The intellectual merit of studying compounds like this compound lies in their potential to serve as key intermediates in the synthesis of novel therapeutic agents. The chirality of the amine and the structural features of the pyrrolidine ring are critical for achieving high selectivity and potency in drug candidates. nbinno.comnih.gov
Research trajectories are increasingly focused on the development of more efficient and sustainable methods for the synthesis of such chiral building blocks. This includes the use of organocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity. mdpi.comresearchgate.net The exploration of the biological activities of derivatives of this compound is another significant area of academic inquiry, with potential applications in various therapeutic areas.
Overview of Key Research Areas and Methodological Advancements
Key research areas involving this compound and related chiral pyrrolidines include:
Asymmetric Synthesis: The development of novel catalytic methods for the enantioselective synthesis of this and similar chiral amines remains a primary focus. Advancements in organocatalysis, particularly using proline and its derivatives, have provided powerful tools for the stereocontrolled synthesis of pyrrolidine-containing molecules. mdpi.comresearchgate.net
Medicinal Chemistry: The incorporation of the this compound scaffold into larger molecules to explore their potential as therapeutic agents is a significant area of research. The unique stereochemistry and heterocyclic nature of the compound are leveraged to design molecules with specific biological targets.
Catalyst Development: Chiral amines themselves can serve as ligands or catalysts in asymmetric reactions. Research into the application of this compound and its derivatives in catalysis is an emerging area of interest.
Methodological advancements have been crucial in enabling the study and application of this compound. High-performance liquid chromatography (HPLC) on chiral stationary phases is a key analytical technique for determining the enantiomeric purity of such molecules. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural characterization.
Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-yl)butan-2-amine Note: Data is for the racemic mixture unless otherwise specified. Specific data for the (2R)-enantiomer is limited in public databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | uni.lu |
| Molecular Weight | 142.24 g/mol | nih.gov |
| IUPAC Name | 4-(pyrrolidin-1-yl)butan-2-amine | nih.gov |
| CAS Number | 138548-04-6 | chemscene.com |
| Predicted XLogP3 | 0.6 | uni.lu |
| Predicted Hydrogen Bond Donor Count | 1 | uni.lu |
| Predicted Hydrogen Bond Acceptor Count | 2 | uni.lu |
| Predicted Rotatable Bond Count | 4 | uni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2R)-4-pyrrolidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3/t8-/m1/s1 |
InChI Key |
IZHXOIVNOIKRLP-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCN1CCCC1)N |
Canonical SMILES |
CC(CCN1CCCC1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 4 Pyrrolidin 1 Yl Butan 2 Amine
Enantioselective Synthesis Strategies and Stereochemical Control
The synthesis of enantiomerically pure compounds like (2R)-4-(pyrrolidin-1-yl)butan-2-amine requires strategies that can effectively control the formation of the stereogenic center at the C2 position. Enantioselective synthesis aims to produce a single enantiomer from a prochiral substrate, avoiding the formation of a racemic mixture that would necessitate a resolution step. Key modern approaches include asymmetric catalysis, which utilizes chiral catalysts (either metal-based or organic), and biocatalysis, which employs enzymes to mediate stereoselective transformations. These methods are favored for their high efficiency, selectivity, and potential for sustainable, atom-economical processes.
Asymmetric Catalysis in the Formation of this compound
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral amines. yale.edu This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both transition metal complexes with chiral ligands and metal-free organocatalysts have been successfully applied to the synthesis of chiral amines and related pyrrolidine (B122466) structures. yale.eduunibo.it
Transition metal-catalyzed asymmetric hydrogenation is one of the most efficient and widely used methods for producing chiral compounds, including amines. nih.gov This method typically involves the reduction of a prochiral precursor, such as an imine, enamine, or ketone, using hydrogen gas in the presence of a chiral transition metal catalyst (commonly based on rhodium, ruthenium, or iridium). nih.govresearchgate.net
For the synthesis of this compound, a plausible precursor would be 4-(pyrrolidin-1-yl)butan-2-one. The asymmetric hydrogenation of the corresponding unprotected α-amino ketone could yield the desired chiral amino alcohol structure. Research on similar α-secondary amino ketones has shown that rhodium catalysts bearing electron-donating phosphine (B1218219) ligands can achieve high yields and enantioselectivities. nih.gov This approach represents a direct and promising route to chiral 1,2-amino alcohols and, by extension, to related 1,3-diamine structures. nih.gov
Table 1: Representative Data for Asymmetric Hydrogenation of an α-Secondary Amino Ketone
| Entry | Catalyst | Ligand | Substrate | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | 2-(benzylamino)-1-phenylethan-1-one | 10 | 25 | >99 | 91 |
| 2 | [Rh(COD)₂]BF₄ | (R,R)-Et-FerroTANE | 2-(benzylamino)-1-phenylethan-1-one | 10 | 25 | >99 | 90 |
Data derived from analogous reactions reported in the literature. nih.gov
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the synthesis of chiral pyrrolidines and diamines, organocatalytic methods such as asymmetric Mannich reactions and Michael additions are particularly relevant. nii.ac.jpacs.orgresearchgate.net These reactions can establish the crucial C-N and C-C bonds with high stereocontrol.
The synthesis of chiral 1,3-diamines has been achieved through asymmetric Mannich reactions of ketones catalyzed by chiral 1,3-diamine-derived catalysts in the presence of an acid. nii.ac.jpacs.org This strategy highlights a cooperative mechanism where both the primary and tertiary amine groups of the catalyst are involved in activating the substrates and controlling the stereochemical outcome. nii.ac.jpacs.org While not directly applied to this compound, this methodology demonstrates a viable organocatalytic pathway for constructing the 1,3-diamine core with high enantioselectivity. Another powerful strategy involves the asymmetric aza-Michael reaction, where an amine adds to an α,β-unsaturated compound, to construct chiral pyrrolidine rings. whiterose.ac.uk
Table 2: Organocatalytic Asymmetric Mannich Reaction for 1,3-Diamine Synthesis
| Entry | Catalyst | Acid | Ketone Substrate | Imine Substrate | Yield (%) | dr | ee (%) |
| 1 | Chiral 1,3-Diamine | TFA | Cyclohexanone | N-Boc-p-toluenesulfonimidamide | 90 | 95:5 | 98 |
| 2 | Chiral 1,3-Diamine | TFA | Acetone | N-Boc-p-toluenesulfonimidamide | 82 | - | 99 |
Data derived from analogous reactions reported in the literature. nii.ac.jp
Biocatalytic Routes for Enantiopure this compound and Related Structures
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. nih.gov For chiral amine synthesis, enzymes such as transaminases, reductive aminases, and lipases offer sustainable and highly effective alternatives to traditional chemical methods. nih.gov These enzymatic routes operate under mild conditions and can provide access to enantiopure products with exceptional selectivity. nih.govnih.gov
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone substrate. nih.govmdpi.com This asymmetric synthesis approach can theoretically achieve a 100% yield of the desired chiral amine. mdpi.com
A highly relevant strategy for synthesizing this compound involves the transamination of the prochiral ketone 4-(pyrrolidin-1-yl)butan-2-one. By selecting an appropriate (R)-selective transaminase, the ketone can be converted directly into the desired (2R)-amine enantiomer. This approach has been successfully demonstrated for the synthesis of various 2-substituted pyrrolidines from ω-chloroketones, where the initially formed chiral amine undergoes a spontaneous intramolecular cyclization. nih.gov This demonstrates the power of ATAs in creating chiral amines that are precursors to N-heterocycles. Panels of commercially available (R)- and (S)-selective transaminases allow for access to either enantiomer of the target amine. nih.gov
Table 3: Transaminase-Mediated Asymmetric Synthesis of Chiral 2-Substituted Pyrrolidines
| Entry | Substrate | Transaminase | Amine Donor | Yield (%) | ee (%) |
| 1 | 5-Chloro-1-phenylpentan-1-one | ATA-256 ((R)-selective) | Isopropylamine | 89 | >99.5 |
| 2 | 5-Chloro-1-phenylpentan-1-one | ATA-254 ((S)-selective) | Isopropylamine | 82 | >99.5 |
| 3 | 5-Chloro-1-(p-tolyl)pentan-1-one | ATA-256 ((R)-selective) | Isopropylamine | 90 | >99.5 |
Data derived from analogous reactions reported in the literature where the resulting amine cyclizes to form a pyrrolidine. nih.gov
Kinetic resolution is a method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme selectively transforms one enantiomer of a racemate into a new product, leaving the unreacted enantiomer in high enantiomeric purity. The maximum theoretical yield for the resolved substrate is 50%. mdpi.com
For the racemic 4-(pyrrolidin-1-yl)butan-2-amine, a kinetic resolution could be performed using a lipase (B570770) to selectively acylate one enantiomer. Lipase-catalyzed kinetic resolution of racemic amino alcohols is a well-established technique. mdpi.commdpi.com Alternatively, a transaminase could be used to selectively deaminate one enantiomer to the corresponding ketone.
A more advanced strategy is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer product. researchgate.net DKR has been successfully applied to the synthesis of chiral lactams (cyclic amides) using transaminases, where a racemic amino aldehyde or amino ketone is converted to a single enantiomer of the cyclic product. researchgate.net This strategy could be adapted for the synthesis of this compound or its precursors.
Table 4: Enzymatic Kinetic Resolution of a Racemic Amino Alcohol
| Entry | Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) |
| 1 | Novozym 435 | Vinyl acetate | MTBE | 30 | 43 | 96 |
| 2 | Lipase from Candida rugosa | Isopropenyl acetate | Toluene/[EMIM][BF₄] | 28 | - | 96.2 |
Data derived from analogous reactions reported in the literature. mdpi.commdpi.com
Chiral Auxiliary and Chiral Pool Approaches for Stereocontrol
Establishing the desired stereochemistry at the C2 position is the most critical aspect of synthesizing this compound. Chiral auxiliary and chiral pool strategies are two powerful, classic approaches to achieve this stereocontrol.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of the target amine, a common strategy involves the use of sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary). yale.edu This approach, outlined below, typically involves three steps:
Imine Formation: Condensation of the prochiral ketone, 4-(pyrrolidin-1-yl)butan-2-one, with (R)-tert-butanesulfinamide.
Diastereoselective Reduction: The resulting N-sulfinyl imine is reduced. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the hydride reagent to the opposite face, thereby creating the desired stereocenter with high diastereoselectivity.
Auxiliary Cleavage: The sulfinyl group is removed under mild acidic conditions to yield the final chiral primary amine. nih.gov
This method is highly reliable and has been used on scales ranging from laboratory research to metric ton production for various chiral amines. yale.edu
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. For the synthesis of this compound, a plausible chiral pool starting material would be a derivative of a natural amino acid, such as S-pyroglutamic acid, which provides a pre-existing pyrrolidine ring with defined stereochemistry. nih.gov Another approach could start from (R)-alanine, where the chiral center is already established. A hypothetical route starting from an (R)-configured building block would involve chain extension and subsequent formation of the pyrrolidine ring, preserving the initial stereochemistry.
| Approach | Principle | Key Intermediate Example | Advantages | Disadvantages |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereoselective reaction. | (R,E)-N-(4-(pyrrolidin-1-yl)butan-2-ylidene)-2-methylpropane-2-sulfinamide | Broad substrate scope; high stereoselectivity; recoverable auxiliary. | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Pool | Use of naturally occurring enantiopure compounds as starting materials. | (R)-4-azido-N,N-dibenzylbutan-2-amine (from an (R)-amino acid derivative) | Pre-defined stereocenter; potentially shorter synthesis. | Limited by the availability and structure of natural starting materials. |
Novel Retrosynthetic Analyses and Synthetic Route Design
Modern synthetic planning for this compound involves disconnections that open pathways for innovative and efficient routes. Three potential retrosynthetic analyses are considered:
Disconnection B (Pyrrolidine Ring Formation): An alternative disconnection breaks the N1-C2' bond of the pyrrolidine ring. This pathway suggests a strategy where the chiral aminobutyl chain is constructed first, followed by a cyclization step to form the pyrrolidine ring. This is advantageous if the chiral amine is readily accessible.
Disconnection C (C-C Bond Formation): A more advanced disconnection at the C2-C3 bond could involve the coupling of a two-carbon chiral amine synthon with a two-carbon pyrrolidine-containing fragment. This modular approach could offer flexibility in analogue synthesis.
These analyses pave the way for diverse synthetic strategies, which are explored in the following sections.
Strategies for Pyrrolidine Ring Construction and Functionalization
The pyrrolidine motif is a common feature in bioactive compounds, and numerous methods for its construction have been developed. mdpi.com These methods can be applied either to build the key intermediate, 4-(pyrrolidin-1-yl)butan-2-one, or in routes where the ring is formed later in the synthesis.
Key Synthetic Strategies for Pyrrolidine Formation:
N-Heterocyclization of Diols: A powerful method involves the reaction of primary amines with 1,4-diols, catalyzed by transition metal complexes such as iridium. This "borrowing hydrogen" methodology forms the cyclic amine directly and releases water as the only byproduct. organic-chemistry.org
Intramolecular C-H Amination: Recent advances allow for the direct cyclization of alkyl amines via copper-catalyzed amination of unactivated C(sp³)-H bonds, offering a highly efficient and atom-economical route to pyrrolidines. organic-chemistry.org
One-Pot Synthesis from Amino Alcohols: A simple and efficient one-pot procedure involves the chlorination of an amino alcohol with thionyl chloride, followed by in-situ cyclization to form the pyrrolidine ring. This approach avoids the traditional multi-step sequence of protection, activation, cyclization, and deprotection. organic-chemistry.orgnih.gov
(3+2) Cycloaddition: The cycloaddition of azomethine ylides with alkenes is a powerful method for creating substituted pyrrolidines, establishing up to four new stereocenters in a single step. nottingham.ac.uk
Pyridine Ring Contraction: A novel and innovative strategy involves the photo-promoted ring contraction of readily available pyridines using a silylborane reagent. This method provides access to complex pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as versatile synthons for further functionalization. nih.govnih.gov
Introduction of the Chiral Amine Functionality
The critical step in most synthetic routes is the enantioselective introduction of the amine group at the C2 position. This is typically achieved through the asymmetric transformation of the key intermediate, 4-(pyrrolidin-1-yl)butan-2-one.
Modern Methods for Asymmetric Amination:
Asymmetric Reductive Amination: This is arguably the most direct and efficient strategy. acs.org It involves the reduction of an imine formed in situ from the ketone.
Transition Metal Catalysis: Homogeneous catalysts, often based on iridium or rhodium complexed with chiral ligands, can hydrogenate the C=N bond with excellent enantioselectivity and high atom economy, producing almost no waste. acs.org
Biocatalysis: Enzymes such as ω-transaminases (ω-TA) and amine dehydrogenases (AmDH) offer a green and highly selective alternative. hims-biocat.eu ω-Transaminases transfer an amino group from a donor molecule (like isopropylamine) to the ketone, while AmDHs catalyze the direct amination of the ketone using ammonia (B1221849) and a reducing cofactor. wiley.comresearchgate.net These enzymatic reactions occur in aqueous media under mild conditions, often achieving exceptionally high yields and enantiomeric excess (>99%). hims-biocat.eu
Asymmetric Hydrosilylation: The reduction of imines using a hydrosilane in the presence of a chiral catalyst provides another effective route to chiral amines. acs.org
Auxiliary-Controlled Reduction: As detailed in section 2.1.3, the diastereoselective reduction of an imine derived from a chiral auxiliary like tert-butanesulfinamide is a robust and widely applied method. yale.edu
| Method | Catalyst/Reagent | Typical ee (%) | Advantages |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complex | >95% | High atom economy, high efficiency. acs.org |
| Biocatalytic Amination (ω-TA) | (R)-selective ω-Transaminase | >99% | Extremely high selectivity, mild aqueous conditions, green process. wiley.com |
| Chiral Auxiliary Method | (R)-tert-butanesulfinamide | >98% (de) | Highly reliable, predictable stereochemical outcome, broad applicability. yale.edu |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing synthetic route design.
Biocatalysis: The use of enzymes like transaminases and dehydrogenases is a cornerstone of green chemistry. These reactions are performed in water at ambient temperature and pressure, eliminating the need for harsh reagents or organic solvents and generating minimal waste. hims-biocat.eu The high selectivity of enzymes often removes the need for complex protection and deprotection steps, further shortening synthetic routes. wiley.com
Catalytic Asymmetric Hydrogenation: This method exemplifies high atom economy, as all atoms of the reactants are incorporated into the product, with molecular hydrogen being the only reagent. This avoids the formation of stoichiometric byproducts common in classical reductions. acs.org
Renewable Feedstocks: A long-term goal in sustainable synthesis is the use of renewable, bio-based starting materials instead of those derived from petrochemicals. Research into converting bio-based alcohols directly into chiral amines is a promising frontier in this area. hims-biocat.eu
Flow Chemistry and Continuous Manufacturing Methodologies for Academic Scale-Up
Translating synthetic routes from batch flasks to continuous flow systems offers significant advantages in terms of safety, efficiency, control, and scalability. nih.gov Flow chemistry is particularly well-suited for academic scale-up and process optimization.
A potential continuous flow process for synthesizing this compound could involve the biocatalytic reductive amination of 4-(pyrrolidin-1-yl)butan-2-one. A typical setup would feature:
Reactant Streams: Separate pumps would deliver streams of the ketone substrate and the amine source (e.g., ammonia in a buffer) with a cofactor.
Packed-Bed Reactor: The streams would merge and pass through a column (a packed-bed reactor) containing an immobilized enzyme (e.g., a transaminase or amine dehydrogenase). Immobilization allows for easy separation of the catalyst from the product and enhances enzyme stability for long-term use. rsc.org
Parameter Control: The flow reactor allows for precise control over temperature, pressure, and residence time (the time the reactants spend in the reactor), which can be easily optimized to maximize conversion and selectivity. acs.org
In-line Analysis and Purification: The product stream exiting the reactor can be monitored in real-time using analytical techniques (e.g., HPLC). Subsequent modules for continuous work-up, such as liquid-liquid extraction and crystallization, can be integrated to create a seamless "end-to-end" manufacturing process. rsc.orgrsc.org
This approach not only enables the rapid and safe production of multi-gram quantities at the academic level but also provides a scalable blueprint for potential industrial manufacturing. acs.orgresearchgate.net
Based on a comprehensive search of available scientific literature, detailed experimental data required to construct the specified article on "this compound" is not publicly available. Specifically, there is a lack of published research covering advanced X-ray crystallography, multi-dimensional NMR, and chiroptical studies (VCD/ECD) for this particular compound.
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High Resolution Structural Elucidation and Conformational Analysis of 2r 4 Pyrrolidin 1 Yl Butan 2 Amine
Advanced Spectroscopic Characterization Techniques
Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) with Computational Support
To achieve unambiguous assignment of the observed vibrational bands, experimental spectra are typically supported by computational quantum chemistry calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the harmonic vibrational frequencies of the molecule's optimized geometry. nih.govresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and methodological approximations, leading to excellent agreement with experimental data. nih.gov
For (2R)-4-(pyrrolidin-1-yl)butan-2-amine, key expected vibrational modes include:
N-H Vibrations: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. researchgate.net The N-H bending (scissoring) mode is expected around 1600 cm⁻¹.
C-H Vibrations: The CH₂ and CH₃ groups of the butyl chain and the pyrrolidine (B122466) ring will show strong asymmetric and symmetric stretching bands in the 2850-3000 cm⁻¹ range. Bending and scissoring modes for these groups appear in the 1350-1470 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations for both the primary and tertiary amines are expected in the 1000-1250 cm⁻¹ region. These bands are crucial for characterizing the amine functionalities.
Ring Vibrations: The pyrrolidine ring will have characteristic ring breathing and deformation modes. berkeley.edu
The combination of FTIR and Raman spectroscopy is particularly powerful because vibrational modes can be active in one technique and weak or silent in the other, providing complementary information. americanpharmaceuticalreview.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR, Raman |
| C-H Asymmetric & Symmetric Stretch | 2850 - 3000 | FTIR, Raman |
| N-H Bending (Scissoring) | 1590 - 1650 | FTIR |
| CH₂ Bending (Scissoring) | 1440 - 1470 | FTIR, Raman |
| C-N Stretch (Aliphatic Amines) | 1000 - 1250 | FTIR, Raman |
| Pyrrolidine Ring Deformations | 800 - 1000 | Raman |
Chiroptical Properties and Their Measurement Methodologies
The designation "(2R)" in this compound signifies that the compound is a single enantiomer with a specific three-dimensional arrangement at its chiral center (the carbon at position 2). Chiroptical spectroscopy techniques are essential for confirming the absolute configuration and assessing the enantiomeric purity of such molecules. These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light.
The primary methodologies for measuring chiroptical properties are:
Optical Rotation (Polarimetry): This classical technique measures the rotation of the plane of plane-polarized light as it passes through a solution of the chiral compound. The result is expressed as the specific rotation [α] , a characteristic physical constant for a given enantiomer under specified conditions (temperature, wavelength, solvent, and concentration). The (2R)-enantiomer will rotate light by a specific magnitude and direction (either dextrorotatory, '+', or levorotatory, '-'), while its (2S)-enantiomer will rotate light by the exact same magnitude but in the opposite direction.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by the molecule as a function of wavelength. An ECD spectrum consists of positive or negative bands (Cotton effects) corresponding to electronic transitions within the molecule. While the standard UV-Vis spectrum of both (2R) and (2S) enantiomers is identical, their ECD spectra are mirror images of each other. This technique is exceptionally powerful for assigning the absolute configuration of a chiral molecule, especially when experimental spectra are compared with those predicted by time-dependent density functional theory (TD-DFT) calculations.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared light. A VCD spectrum provides a wealth of stereochemical information related to the molecule's vibrational modes. Like ECD, the VCD spectrum of one enantiomer is a mirror image of the other, making it a definitive tool for absolute configuration determination when paired with computational predictions.
The application of these techniques is fundamental to the stereochemical characterization of this compound, ensuring its identity and purity, which is often critical in pharmaceutical and biological contexts.
Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 2r 4 Pyrrolidin 1 Yl Butan 2 Amine
Mechanistic Investigations of Amine Reactivity (e.g., Nucleophilicity, Basicity)
The reactivity of (2R)-4-(pyrrolidin-1-yl)butan-2-amine is characterized by the presence of two distinct amine functionalities: a primary (R-NH₂) group and a tertiary (R₃N) group. Their respective basicity and nucleophilicity are governed by electronic and steric factors.
Basicity: Both nitrogen atoms are basic due to the presence of lone pairs of electrons. The primary amine's basicity is influenced by the electron-donating effect of the alkyl chain. The tertiary amine within the pyrrolidine (B122466) ring is also basic. In an aqueous solution, both amines can be protonated, and the compound can have two distinct pKa values. Generally, the tertiary amine is expected to be slightly more basic than the primary amine due to the inductive effect of the three alkyl groups attached to it.
Nucleophilicity: In the context of organic reactions, the primary amine is typically the more potent nucleophile. Steric hindrance around the tertiary nitrogen, which is part of a five-membered ring and connected to three carbon atoms, makes it less accessible to electrophiles compared to the less-hindered primary amine. Therefore, in reactions like alkylation or acylation, the primary amine is expected to react preferentially.
The interplay between these two amine groups allows for selective functionalization under controlled reaction conditions, making it a versatile synthetic intermediate.
Stereospecific and Stereoselective Transformations Involving the Chiral Center
The (R)-configuration at the C2 carbon atom introduces chirality into the molecule, which is a critical feature for its application in asymmetric synthesis. Reactions involving this chiral center can be either stereospecific or stereoselective.
A stereospecific reaction is one where starting materials that are stereoisomers result in products that are also stereoisomers. For this compound, a reaction at the primary amine that does not involve breaking any of the bonds to the chiral C2 center will proceed with retention of configuration. For example, the formation of an amide by reacting the primary amine with an acyl chloride would result in a product that maintains the (R)-configuration.
A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.comddugu.ac.in The existing chiral center in this compound can be used to influence the stereochemical outcome of a new stereocenter being formed elsewhere in the molecule. This can occur through several mechanisms:
Chiral Auxiliary: The molecule can be temporarily attached to another molecule (a substrate) to direct a reaction stereoselectively. After the reaction, the auxiliary is cleaved, having imparted its chirality to the product.
Asymmetric Catalysis: Derivatives of this chiral diamine can serve as ligands for metal catalysts used in asymmetric reactions, such as hydrogenation or C-C bond formation. The chiral environment created by the ligand around the metal center favors the formation of one enantiomer of the product.
Intramolecular Asymmetric Induction: If a reaction creates a new chiral center within the molecule itself, the existing (R)-center can sterically or electronically influence the approach of reagents, leading to a diastereoselective outcome.
While specific documented examples for this exact compound are scarce, the principles of stereochemistry dictate its potential utility in creating enantiomerically enriched products. slideshare.net
Derivatization Strategies for Functional Group Modification
The two amine groups offer multiple pathways for derivatization to create a library of analogues with modified properties.
Acylation, Alkylation, and Arylation Reactions for Analogues
Standard organic reactions can be employed to modify the primary amine group, and to a lesser extent, the tertiary amine. wikipedia.org
Acylation: The primary amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. This reaction is typically highly selective for the primary amine due to its greater nucleophilicity and lower steric hindrance.
Alkylation: Alkylation with alkyl halides can be more complex. youtube.com The primary amine can be mono- or di-alkylated. organic-chemistry.org Achieving selective mono-alkylation often requires careful control of stoichiometry and reaction conditions to prevent over-alkylation. nih.gov The tertiary amine can also undergo alkylation, particularly with reactive alkylating agents, to form a quaternary ammonium (B1175870) salt in what is known as the Menshutkin reaction. wikipedia.org
Arylation: The primary amine can be arylated using activated aryl halides (e.g., in Buchwald-Hartwig amination) or through nucleophilic aromatic substitution reactions to introduce an aromatic ring system.
These derivatization reactions allow for the systematic modification of the molecule's structure to tune its biological activity or physical properties.
Formation of Salts and Co-crystals for Academic Characterization
The basic nature of the amine groups makes this compound suitable for forming crystalline salts and co-crystals, which are invaluable for structural elucidation and modification of physicochemical properties.
Salt Formation: As a diamine, the compound can react with one or two equivalents of an acid (like HCl, HBr, or sulfuric acid) to form the corresponding mono- or di-ammonium salts. These salts are typically crystalline solids with higher melting points and improved water solubility compared to the free base. Salt formation is a standard method for the purification and handling of amines.
Co-crystal Formation: Co-crystals are multi-component crystalline solids formed between a target molecule and a co-former through non-covalent interactions, primarily hydrogen bonding. The primary amine group of this compound can act as a hydrogen bond donor, while both the primary and tertiary amines can act as hydrogen bond acceptors. This allows it to form stable co-crystals with various co-formers, such as dicarboxylic acids or other molecules with hydrogen bond donor/acceptor sites. Characterization of these co-crystals using techniques like single-crystal X-ray diffraction (SC-XRD) provides precise information about the three-dimensional structure and intermolecular interactions.
Transition Metal Coordination Chemistry of this compound as a Ligand
The nitrogen atoms of this compound possess lone pairs of electrons that can be donated to transition metal ions, allowing the molecule to function as a ligand in coordination complexes.
Synthesis and Characterization of Metal Complexes
As a 1,3-diamine, this compound can act as a bidentate chelating ligand. The two nitrogen atoms can coordinate to a single metal center to form a stable six-membered chelate ring. tandfonline.comresearchgate.net This chelate effect leads to the formation of thermodynamically stable metal complexes. researchgate.net
Synthesis: Metal complexes are typically synthesized by reacting the diamine ligand with a suitable metal salt (e.g., chlorides, nitrates, or sulfates) in an appropriate solvent like ethanol, methanol, or water. The reaction often proceeds at room temperature or with gentle heating. chemmethod.com The stoichiometry of the reactants determines the final structure of the complex, which can involve one or more diamine ligands per metal center.
Characterization: A variety of spectroscopic and analytical techniques are used to characterize the resulting metal complexes:
Infrared (IR) Spectroscopy: Coordination of the amine groups to the metal center leads to a shift in the N-H stretching and bending frequencies, providing evidence of complex formation.
UV-Visible Spectroscopy: For complexes of transition metals with d-electrons, UV-Vis spectroscopy can be used to study the electronic transitions (d-d transitions), which provides information about the geometry of the coordination sphere (e.g., octahedral or tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and provide insights into the symmetry of the complex in solution. acs.org
Elemental Analysis: This technique determines the elemental composition (C, H, N) of the complex, which helps to confirm the stoichiometry of the ligand and metal.
The ability of this chiral diamine to form stable complexes makes it a candidate for applications in asymmetric catalysis, where the chiral ligand can induce enantioselectivity in metal-catalyzed reactions.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of ligand coordination through shifts in N-H vibrational frequencies. |
| UV-Visible Spectroscopy | Determination of coordination geometry from d-d electronic transitions. |
| NMR Spectroscopy | Elucidation of the complex's structure and symmetry in solution. |
| Elemental Analysis | Verification of the stoichiometric ratio of metal to ligand. |
| X-ray Crystallography | Precise determination of 3D structure, bond lengths, and angles. |
Despite a comprehensive search for scholarly articles and research data, there is no publicly available scientific literature detailing the use of the chemical compound This compound as a ligand for chiral induction and asymmetric catalysis.
Consequently, it is not possible to provide an article on the "Reactivity, Reaction Mechanisms, and Derivatization Chemistry of this compound," specifically focusing on the subsection "Chiral Induction and Asymmetric Catalysis via this compound Ligands," as requested. The absence of research in this specific area means there are no detailed findings, data tables, or established reaction mechanisms to report.
While the broader class of chiral pyrrolidine derivatives is well-documented in the field of asymmetric catalysis, with many examples of their successful application as ligands and organocatalysts, information pertaining solely to This compound in this context could not be found.
Therefore, the requested article with its specific outline and content inclusions cannot be generated based on the current body of scientific evidence.
Computational and Theoretical Chemistry Studies on 2r 4 Pyrrolidin 1 Yl Butan 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could offer profound insights into the intrinsic properties of (2R)-4-(pyrrolidin-1-yl)butan-2-amine.
Conformational Energy Landscapes and Stereoisomer Stability via DFT
A comprehensive conformational analysis of this compound would be the first step in a computational study. By systematically rotating the single bonds of the butyl chain and considering the puckering of the pyrrolidine (B122466) ring, a potential energy surface can be mapped. DFT calculations, employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would identify the lowest energy (most stable) conformers.
The relative energies of different stereoisomers, such as the (2S) enantiomer and diastereomers, could also be calculated to determine their thermodynamic stability. This information is vital for understanding the compound's behavior in a chiral environment.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT
| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60 | 0.00 |
| 2 | 180 | 1.25 |
Spectroscopic Parameter Prediction and Interpretation (e.g., NMR, IR)
DFT calculations are routinely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to Infrared (IR) spectroscopy can be obtained.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
|---|---|---|
| ¹H (amine) | 2.85 | 2.90 |
| ¹³C (chiral center) | 55.4 | 56.1 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture, Molecular Dynamics (MD) simulations can reveal the dynamic behavior of this compound over time. By simulating the motion of the molecule in a box of solvent molecules (e.g., water), one can study how it interacts with its environment. MD simulations can provide insights into hydrogen bonding patterns, solvation energies, and the flexibility of the molecule.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
For any chemical reactions involving this compound, quantum chemical methods can be employed to elucidate the reaction mechanism. By locating the transition state structures and calculating the activation energies, one can predict the feasibility and kinetics of a reaction. This is particularly useful for understanding its synthesis or metabolic pathways.
Computational Prediction of Binding Affinities and Molecular Docking
In the context of medicinal chemistry, molecular docking is a key computational technique to predict the binding orientation and affinity of a ligand to a protein target. If a biological target for this compound were identified, docking simulations could predict how it fits into the active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for binding.
Ligand Efficiency and Pharmacophore Generation from Computational Models
From the results of molecular docking, metrics such as ligand efficiency (binding affinity per non-hydrogen atom) can be calculated to assess the quality of the binding. Furthermore, a pharmacophore model can be generated. This model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This pharmacophore can then be used to virtually screen for other molecules with similar activity.
Molecular and Biochemical Interaction Studies of 2r 4 Pyrrolidin 1 Yl Butan 2 Amine in Vitro/mechanistic Focus
Exploration of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
Following a comprehensive review of scientific literature, no specific in vitro studies detailing the interactions of (2R)-4-(pyrrolidin-1-yl)butan-2-amine with biological macromolecules such as enzymes or receptors were identified.
Enzyme Inhibition or Modulation Mechanisms (in vitro studies)
There are no available research articles or data that describe the in vitro enzyme inhibition or modulation mechanisms of this compound.
Receptor Binding Profiling via Radioligand Binding Assays (in vitro)
Information regarding the in vitro receptor binding profile of this compound, as determined by radioligand binding assays, is not present in the public scientific domain.
Structural Biology of Ligand-Protein Complexes (e.g., Co-crystallography)
There are no published studies on the structural biology of this compound in complex with any protein, and no co-crystallography data is available.
Cellular Uptake and Permeability Studies (in vitro models)
No in vitro studies detailing the cellular uptake or permeability of this compound, for example using Caco-2 cell models, could be located in the existing scientific literature.
Metabolic Stability and Biotransformation Pathways (in vitro, non-clinical)
There is no available data from in vitro non-clinical studies on the metabolic stability or the biotransformation pathways of this compound.
Enzyme Systems Involved in Xenobiotic Metabolism
Limited direct research has been published on the specific enzyme systems involved in the xenobiotic metabolism of this compound. However, based on the metabolism of structurally related compounds containing a pyrrolidine (B122466) moiety, several key enzyme families are anticipated to play a role in its biotransformation. The cytochrome P450 (CYP) superfamily is a primary system for the metabolism of many xenobiotics, including nitrogen-containing heterocycles. nih.govrsc.org
For pyrrolidine-containing compounds, CYP-mediated oxidation is a common metabolic pathway. rsc.org This can involve hydroxylation of the pyrrolidine ring, N-dealkylation, or oxidation of the alkyl chain. The specific CYP isozymes that may be involved in the metabolism of this compound have not been empirically determined. However, major drug-metabolizing CYPs such as CYP3A4, CYP2D6, and members of the CYP2C family are often implicated in the metabolism of small molecule drugs. mdpi.com
In addition to Phase I metabolism mediated by CYPs, Phase II conjugation reactions are also plausible. These reactions typically involve the addition of polar molecules to the parent compound or its Phase I metabolites, facilitating excretion. Enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and N-acetyltransferases (NATs) could be involved in the conjugation of hydroxylated or other reactive metabolites of this compound. wikipedia.orgadmescope.com Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, are often used in in vitro studies to provide a comprehensive profile of metabolic pathways, including both Phase I and Phase II reactions. mdpi.com
It is important to note that the pyrrolidine ring itself can influence metabolic stability. The presence and nature of substituents on the pyrrolidine ring can either block or create sites for metabolism, thereby modulating the rate and pathway of biotransformation. frontiersin.org Without specific experimental data for this compound, the precise metabolic fate and the enzymes responsible remain speculative.
Interactive Data Table: Plausible Enzyme Involvement in the Metabolism of this compound
| Enzyme Family | Specific Enzymes (Examples) | Potential Metabolic Reaction |
| Phase I | ||
| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C family | Hydroxylation, N-dealkylation, Oxidation |
| Flavin-containing monooxygenases (FMO) | FMO1, FMO3 | N-oxygenation |
| Monoamine oxidases (MAO) | MAO-A, MAO-B | Oxidative deamination |
| Phase II | ||
| UDP-glucuronosyltransferases (UGT) | UGT1A, UGT2B families | Glucuronidation of hydroxylated metabolites |
| Sulfotransferases (SULT) | SULT1A, SULT1E, SULT2A families | Sulfation of hydroxylated metabolites |
| N-acetyltransferases (NAT) | NAT1, NAT2 | Acetylation of the primary amine |
This table represents potential metabolic pathways based on the general metabolism of similar chemical structures. Specific in vitro studies with this compound are required for confirmation.
Chiral Recognition and Enantioselective Binding Mechanisms at a Molecular Level
The stereochemistry of a molecule is a critical determinant of its interaction with biological systems, as macromolecules such as receptors and enzymes are themselves chiral. nih.gov For a chiral compound like this compound, the (R)-enantiomer will exhibit different binding affinities and potencies compared to its (S)-enantiomer when interacting with a chiral binding site. This phenomenon, known as chiral recognition, is fundamental to the specificity of drug action. researchgate.net
The principles of chiral recognition are often explained by the three-point attachment model, which posits that for a chiral molecule to be distinguished from its enantiomer by a chiral receptor, there must be at least three points of interaction between the molecule and the receptor. researchgate.net These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and steric hindrance. The spatial arrangement of these interaction points on the chiral center of the molecule must complement the arrangement of the corresponding interaction sites on the receptor.
In the case of this compound, the key structural features for chiral recognition include the chiral center at the 2-position of the butane (B89635) chain, the primary amine group, the pyrrolidine ring, and the alkyl chain. The (R)-configuration dictates a specific three-dimensional arrangement of these groups.
The enantioselective binding of this compound to a target protein would involve a precise fit of the (R)-enantiomer into the binding pocket, maximizing favorable interactions and minimizing unfavorable steric clashes. researchgate.net For example, the primary amine could act as a hydrogen bond donor or form an ionic bond, the pyrrolidine nitrogen could act as a hydrogen bond acceptor, and the alkyl portions of the molecule could engage in hydrophobic interactions. The specific orientation of these groups in the (R)-enantiomer would allow for an optimal multipoint attachment to the receptor, leading to a stable complex. Conversely, the (S)-enantiomer, with its mirror-image arrangement of substituents, would likely not be able to achieve the same degree of complementarity with the chiral binding site, resulting in weaker binding or a different mode of interaction. nih.gov
Molecular modeling and structural biology techniques, such as X-ray crystallography of the ligand-receptor complex, are powerful tools for elucidating the specific molecular interactions that govern chiral recognition. nih.gov Such studies could reveal the precise orientation of this compound within its binding site and identify the key amino acid residues involved in the enantioselective interaction. Without such specific studies for this compound, the exact mechanisms remain a matter of inference based on general principles of stereochemistry and molecular recognition.
Interactive Data Table: Potential Molecular Interactions in Chiral Recognition of this compound
| Molecular Feature of this compound | Potential Type of Interaction | Potential Interacting Partner in a Biological Target |
| Primary Amine (-NH2) | Hydrogen Bonding, Ionic Bonding | Aspartate, Glutamate, Serine, Threonine, Carbonyl backbone |
| Pyrrolidine Nitrogen | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |
| Alkyl Butane Chain | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| (R)-Stereocenter | Steric Complementarity/Hindrance | Chiral pocket of the binding site |
This table outlines the types of non-covalent interactions that could contribute to the enantioselective binding of this compound to a chiral biological target.
Applications of 2r 4 Pyrrolidin 1 Yl Butan 2 Amine As a Chiral Building Block or Auxiliary in Organic Synthesis
Asymmetric Synthesis of Complex Molecules Utilizing (2R)-4-(Pyrrolidin-1-yl)butan-2-amine as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a new chiral center in a substrate molecule. After the desired stereochemical outcome is achieved, the auxiliary is removed and can often be recovered for reuse. The efficacy of a chiral auxiliary relies on its ability to create a sterically biased environment that favors the approach of a reagent from one direction over another.
The structure of this compound is well-suited for this role. The primary amine can be readily converted into an amide or imine by reacting with a prochiral carboxylic acid or ketone, respectively. Once attached, the chiral framework of the auxiliary, particularly the stereocenter at the 2-position, influences subsequent reactions. For instance, in the alkylation of an enolate derived from an amide of the auxiliary, the pyrrolidine (B122466) group and the methyl group at the chiral center can effectively shield one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This process leads to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary group, typically by hydrolysis, yields the enantiomerically enriched product.
Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary Derived from this compound This table illustrates the potential application and expected outcomes based on established principles of chiral auxiliary-based synthesis.
| Prochiral Substrate | Reagent | Expected Major Product (after auxiliary cleavage) | Potential Diastereomeric Excess |
|---|---|---|---|
| Propanoic Acid | 1. (2R)-4-(pyrrolidin-1-yl)butan-2-amine2. LDA, THF, -78°C3. Benzyl bromide | (S)-2-Methyl-3-phenylpropanoic acid | >95% |
Use in Chiral Catalyst Design and Development
Chiral pyrrolidine derivatives are fundamental scaffolds in the development of organocatalysts and ligands for asymmetric metal catalysis. The diamine nature of this compound makes it an excellent candidate for the synthesis of bidentate ligands, which can coordinate to a metal center and create a chiral environment for a catalytic reaction.
These ligands are particularly effective in transition metal-catalyzed reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. For example, the two nitrogen atoms of this compound can be coordinated to a ruthenium(II) or rhodium(I) center. The resulting metal complex can then catalyze the reduction of prochiral ketones or imines to chiral alcohols or amines with high enantioselectivity. The stereochemistry of the final product is dictated by the chiral environment created by the ligand around the metal. Derivatives of chiral diamines have been successfully used to create catalysts for a wide array of transformations, highlighting the potential of this structural motif.
Table 2: Potential Catalytic Applications of Ligands Derived from this compound This table outlines potential catalytic systems and the reactions they could mediate, based on analogous well-established catalysts.
| Metal Center | Ligand Type | Target Reaction | Product Class |
|---|---|---|---|
| Ru(II) | N,N-Bidentate | Asymmetric Transfer Hydrogenation of Ketones | Chiral Secondary Alcohols |
| Rh(I) | N,N-Bidentate | Asymmetric Hydrogenation of Alkenes | Chiral Alkanes |
| Ir(I) | N,N-Bidentate | Asymmetric Hydrogenation of Imines | Chiral Amines |
Precursor for the Synthesis of other Chiral Amines and Heterocycles
Chiral amines are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This compound serves as a versatile starting material for the synthesis of a variety of other chiral amines and nitrogen-containing heterocycles.
The primary amino group can be selectively modified through reactions such as alkylation, reductive amination, or acylation to introduce new functional groups. For example, reductive amination with an aldehyde or ketone can yield chiral secondary or tertiary amines. Furthermore, the diamine structure can be utilized in cyclization reactions to form complex heterocyclic systems. Intramolecular reactions or reactions with bifunctional reagents can lead to the formation of chiral piperazines, diazepanes, or other ring structures, depending on the chosen reaction conditions and reagents. This makes the compound a valuable starting point for building molecular diversity in drug discovery and development.
Role in the Development of Chiral Stationary Phases for Chromatography
Chiral stationary phases (CSPs) are essential for the analytical and preparative separation of enantiomers by chromatography, most commonly high-performance liquid chromatography (HPLC). The principle of chiral chromatography relies on the differential interaction between the enantiomers of an analyte and a chiral selector that is immobilized on a solid support (e.g., silica (B1680970) gel).
This compound can be used as a chiral selector in the preparation of CSPs. The primary amine provides a convenient handle for covalently bonding the molecule to an activated silica support. Once immobilized, the chiral structure of the compound, with its multiple potential interaction sites (hydrogen bond donors/acceptors, steric features), can engage in transient diastereomeric interactions with the enantiomers of a racemic analyte. These differing interactions in stability and energy lead to different retention times on the chromatographic column, allowing for their separation. Amine-based and pyrrolidine-based CSPs have shown effectiveness in separating a wide range of racemic compounds, including acids, alcohols, and other amines.
Analytical Methodologies for this compound (Advanced Purity and Enantiomeric Excess)
The precise determination of purity and enantiomeric excess is paramount in the characterization of chiral compounds such as this compound. Advanced analytical methodologies are employed to ensure the quality, efficacy, and safety of such molecules in various applications. This article delves into the sophisticated techniques utilized for the comprehensive analysis of this specific chiral amine.
Analytical Methodologies for 2r 4 Pyrrolidin 1 Yl Butan 2 Amine Advanced Purity and Enantiomeric Excess
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of chiral compounds. This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely adopted method for the enantioseparation of amines. The selection of an appropriate chiral stationary phase is critical for achieving successful separation. For a compound like (2R)-4-(Pyrrolidin-1-yl)butan-2-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs can form transient diastereomeric complexes with the enantiomers, leading to different retention times.
The mobile phase composition, including the choice of organic modifier (e.g., isopropanol, ethanol) and additives (e.g., diethylamine, trifluoroacetic acid), plays a crucial role in optimizing the separation. A basic additive is often necessary to improve the peak shape and reduce tailing for amine compounds.
Illustrative Chiral HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
| Expected Elution | (S)-enantiomer followed by (R)-enantiomer |
Gas Chromatography (GC): Chiral GC offers high resolution and sensitivity for the analysis of volatile chiral compounds. Due to the low volatility of this compound, derivatization is typically required prior to GC analysis. The primary amine group can be acylated, for instance, with trifluoroacetic anhydride (B1165640), to increase volatility and improve chromatographic performance on a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for the separation of derivatized amines.
Development of Derivatization Methods for Enhanced Analytical Detection
Derivatization is a chemical modification process employed to enhance the analytical properties of a compound. For this compound, derivatization can serve multiple purposes, including improving chromatographic separation, increasing detection sensitivity, and enabling analysis by techniques that would otherwise be unsuitable.
For HPLC Analysis: The primary amine group of this compound can be reacted with various derivatizing agents to introduce a chromophore or fluorophore, thereby significantly enhancing UV or fluorescence detection. Common derivatizing reagents for amines include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. The choice of reagent depends on the desired detection method and the reaction conditions.
Comparison of Common Derivatizing Reagents for Amines:
| Reagent | Detection Method | Advantages |
|---|---|---|
| Dansyl Chloride | Fluorescence, UV | Stable derivatives, good sensitivity |
| FMOC-Cl | Fluorescence, UV | High sensitivity, reacts with primary and secondary amines |
| OPA/thiol | Fluorescence | Rapid reaction, specific for primary amines |
For GC Analysis: As mentioned, derivatization is crucial for the GC analysis of this compound. Acylation with reagents like trifluoroacetic anhydride or pentafluoropropionic anhydride not only increases volatility but can also improve the chiral recognition on the stationary phase.
Advanced Nuclear Magnetic Resonance (NMR) for Purity and Structural Integrity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the pyrrolidine (B122466) ring, the butan-2-amine backbone, and the methyl group. The integration of these signals can be used to confirm the relative number of protons in each part of the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the pyrrolidine ring and the butan-2-amine chain would give a unique signal, providing further confirmation of the carbon skeleton.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~1.1 | ~23 |
| C2 (CH-NH₂) | ~2.8 | ~48 |
| C3 (CH₂) | ~1.5 | ~35 |
| C4 (CH₂-N) | ~2.5 | ~55 |
| Pyrrolidine (α-CH₂) | ~2.6 | ~54 |
| Pyrrolidine (β-CH₂) | ~1.8 | ~23 |
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. Quantitative NMR (qNMR) can be employed for the highly accurate determination of purity by comparing the integral of a specific analyte signal to that of a certified internal standard.
Mass Spectrometry (MS) for Impurity Profiling and Quantitative Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for impurity profiling and quantitative analysis due to its high sensitivity and specificity.
Impurity Profiling: Coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry can be used to detect, identify, and quantify impurities in a sample of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of unknown impurities. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the ions and analyzing the resulting fragment ions.
Common Fragmentation Pathways for Pyrrolidine Derivatives: The fragmentation of this compound in the mass spectrometer would likely involve cleavage of the C-C bonds in the butanamine chain and fragmentation of the pyrrolidine ring. The α-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines.
Expected Key Fragment Ions:
| m/z | Proposed Fragment |
|---|---|
| 142 | [M+H]⁺ (Molecular Ion) |
| 125 | [M-NH₃]⁺ |
| 70 | [C₄H₈N]⁺ (Pyrrolidine iminium ion) |
Quantitative Analysis: LC-MS/MS is the gold standard for the quantitative analysis of low-level analytes in complex matrices. By using a stable isotope-labeled internal standard and operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, highly sensitive and selective quantification of this compound can be achieved.
Future Research Directions and Emerging Paradigms in 2r 4 Pyrrolidin 1 Yl Butan 2 Amine Research
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
Furthermore, ML algorithms can be employed to predict the outcomes of reactions, including yield and stereoselectivity, under various conditions. preprints.org This allows for the in silico optimization of reaction parameters (e.g., temperature, solvent, catalyst loading) before any laboratory work is undertaken, significantly reducing the time and resources spent on experimental trial-and-error. preprints.org For the synthesis of (2R)-4-(pyrrolidin-1-yl)butan-2-amine, this could involve optimizing the reductive amination or other key steps to achieve higher enantiomeric purity.
| AI/ML Application Area | Potential Impact on this compound Synthesis | Key Technologies |
| Retrosynthetic Analysis | Proposing novel and more efficient multi-step synthetic routes. engineering.org.cn | Neural Networks, Graph Neural Networks (GNNs) |
| Reaction Outcome Prediction | Forecasting reaction yield and enantioselectivity to guide experimental design. | Supervised and Unsupervised Learning Algorithms. preprints.org |
| Condition Optimization | Identifying optimal reaction conditions (temperature, solvent, catalyst) in silico. | Reinforcement Learning (RL), Deep Learning. preprints.org |
| Biocatalyst Engineering | Guiding the rational design of enzymes for more efficient biocatalytic routes. nih.gov | Protein Structure Prediction (e.g., AlphaFold). nih.gov |
Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions
The precise control required for asymmetric synthesis necessitates advanced analytical methods for real-time reaction monitoring. Modern spectroscopic techniques are increasingly being adapted for in-line and at-line analysis, providing immediate feedback on reaction progress, concentration of species, and enantiomeric purity. mdpi.com
For reactions involving this compound, techniques such as Raman and Near-Infrared (NIR) spectroscopy can be used for non-invasive, real-time monitoring of reactant consumption and product formation. mdpi.com These methods, often coupled with fiber-optic probes, can be inserted directly into a reaction vessel, providing continuous data without the need for sample extraction. mdpi.com
A particularly promising technique for chiral molecules is Molecular Rotational Resonance (MRR) spectroscopy. nih.gov MRR spectroscopy can provide unambiguous identification of molecules and their specific isomers, including enantiomers, in a complex mixture. nih.gov The development of chiral tag MRR spectroscopy allows for the rapid and accurate determination of enantiomeric excess (ee), which is critical for optimizing the asymmetric synthesis of this compound. nih.gov This high-speed analysis is especially valuable for high-throughput screening of catalysts and reaction conditions. nih.gov The integration of AI and ML algorithms with spectroscopic data can further enhance analysis, allowing for the interpretation of complex spectra and the prediction of molecular behavior with high accuracy. spectroscopyonline.com
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
| Raman Spectroscopy | Vibrational modes, molecular structure, concentration. | Real-time monitoring of functional group transformations. mdpi.com |
| Near-Infrared (NIR) | Overtone and combination bands, concentration. | In-line monitoring of bulk chemical composition. mdpi.com |
| Molecular Rotational Resonance (MRR) | Rotational constants, precise molecular structure, isomer identification. | Rapid and accurate determination of enantiomeric excess (ee). nih.gov |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Absolute configuration determination of chiral intermediates and products. acs.org |
Exploration of Novel Catalytic and Organocatalytic Applications
The structural motifs within this compound—a chiral pyrrolidine (B122466) ring and a primary amine—make it an excellent candidate for applications in catalysis. Chiral pyrrolidines are a cornerstone of modern asymmetric organocatalysis, capable of promoting a wide range of enantioselective transformations. nih.govunibo.it
Future research will likely explore the use of this compound itself as a bifunctional organocatalyst. The pyrrolidine nitrogen can act as a Lewis base to activate substrates through enamine or iminium ion formation, while the primary amine group could act as a hydrogen-bond donor to orient the second substrate and control stereochemistry. mdpi.com This dual activation model is a powerful strategy in organocatalysis.
Potential reactions to be explored could include:
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol Reactions: Promoting the enantioselective formation of carbon-carbon bonds between aldehydes and ketones.
Mannich Reactions: Facilitating the aminoalkylation of carbonyl compounds.
The investigation into these applications will involve screening this compound in various benchmark reactions, optimizing conditions, and studying the reaction mechanisms to understand the role of its unique structure in inducing asymmetry.
Development of Next-Generation Chiral Ligands and Organocatalysts Based on the this compound Scaffold
Beyond its direct use, the this compound scaffold is a valuable starting point for the rational design of new, more complex chiral ligands and organocatalysts. miami.edu By chemically modifying the primary amine or the pyrrolidine ring, researchers can fine-tune the steric and electronic properties of the resulting catalyst to suit specific transformations. unibo.it
The development of next-generation catalysts could involve several strategies:
Appending Bulky Groups: Introducing large steric groups to the primary amine can create a more defined chiral pocket, enhancing facial discrimination and increasing enantioselectivity.
Introducing Additional Functional Groups: Incorporating hydrogen-bond donors/acceptors, Lewis acidic/basic sites, or other functional moieties can enable new activation modes or cooperative catalytic cycles. For example, converting the primary amine to a sulfonamide or thiourea (B124793) group can introduce potent hydrogen-bonding capabilities.
Immobilization: Grafting the scaffold onto a solid support (e.g., a polymer resin) would facilitate catalyst recovery and recycling, a key principle of green chemistry.
Q & A
Q. What are the recommended stereoselective synthesis routes for (2R)-4-(pyrrolidin-1-yl)butan-2-amine?
- Methodological Answer : The compound can be synthesized via a two-step process:
Nucleophilic substitution : React a precursor like (2R)-4-chlorobutan-2-amine with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidine moiety.
Chiral resolution : Use resolving agents like (R)- or (S)-mandelic acid to isolate the desired (2R)-enantiomer. Crystallization or chromatography (e.g., chiral HPLC) ensures stereochemical purity .
Key Data :
- Example intermediate (37b, structurally similar) shows ¹H NMR signals at δ 3.54–3.48 (m, 3H) and 2.25–1.94 (m, 6H) for pyrrolidine protons, confirming substitution .
Q. How can researchers verify the structural and stereochemical integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Compare observed chemical shifts to reference data. For example:
| Proton Environment | δ (ppm) Range | Carbon Environment | δ (ppm) Range |
|---|---|---|---|
| Pyrrolidine CH₂ | 2.25–1.94 | Pyrrolidine C | 22.58–27.70 |
| Amine-adjacent CH | 3.54–3.48 | Amine C | 50.74–54.38 |
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 251.26 (M+H)+ .
- Optical Rotation : Measure [α]D to validate enantiomeric excess (e.g., >99% for R-configuration) .
Q. What is the role of the pyrrolidine substituent in modulating the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Pyrrolidine increases hydrophobicity (logP ~1.5–2.0), enhancing membrane permeability.
- Basicity : The amine group (pKa ~9–10) facilitates protonation under physiological conditions, improving solubility in acidic buffers.
- Conformational Rigidity : Pyrrolidine restricts rotational freedom, optimizing binding to targets like Bcl-2/Bcl-xL .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be minimized during synthesis?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric catalysis (e.g., Ru-BINAP complexes) to favor R-configuration during key bond-forming steps.
- Kinetic Resolution : Employ enzymes like transaminases to selectively convert undesired enantiomers (e.g., (2S)-isomer) into inactive byproducts .
- Quality Control : Monitor enantiomeric excess via chiral HPLC with columns like Chiralpak AD-H (eluent: hexane/isopropanol 90:10) .
Q. What biological targets are associated with this compound derivatives, and how are they validated?
- Methodological Answer :
- Bcl-2/Bcl-xL Inhibition :
Fluorescence Polarization Assay : Measure displacement of fluorescent BH3 peptides from Bcl-2/Bcl-xL (IC₅₀ < 100 nM for potent analogs) .
Apoptosis Assays : Treat cancer cell lines (e.g., H460) and quantify caspase-3 activation via Western blot.
- Neurological Targets : Screen for dopamine receptor binding (e.g., D2/D3) using radioligand competition assays (Ki values < 1 µM indicate activity) .
Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents (e.g., phenylthio vs. adamantyl groups) and test in parallel assays.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to cell viability).
- Crystallography : Resolve target-ligand co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with Bcl-2 Asp108) .
Q. What enzymatic strategies are viable for large-scale synthesis of this compound?
- Methodological Answer :
- Transaminase Catalysis : Optimize reaction conditions (pH 7.5–8.5, 30–40°C) using PLP cofactor and amine donors (e.g., isopropylamine).
- Dynamic Kinetic Resolution (DKR) : Combine transaminases with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% yield and >99% ee .
Q. What considerations are critical for in vivo testing of this compound in animal models?
- Methodological Answer :
- Dosing : Determine maximum tolerated dose (MTD) via escalating-dose studies in rodents (e.g., 10–100 mg/kg, oral gavage).
- Ethical Compliance : Follow institutional guidelines for animal care (e.g., NIH Guide for Care and Use of Laboratory Animals) .
- Pharmacokinetics : Assess plasma half-life (t₁/₂) and brain penetration via LC-MS/MS analysis post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
